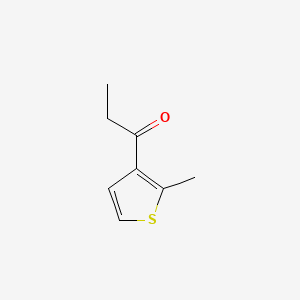

1-(2-Methylthiophen-3-yl)propan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylthiophen-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZHXPXCYDKTPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(SC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742659 | |

| Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100207-46-3 | |

| Record name | 1-(2-Methylthiophen-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methylthiophen 3 Yl Propan 1 One

Direct Acylation Strategies on Methylthiophenes

Direct acylation methods, particularly those based on the Friedel-Crafts reaction, are fundamental in the synthesis of aryl and heteroaryl ketones. However, the regioselectivity of these reactions on substituted thiophenes is a critical consideration.

Friedel-Crafts Acylation with Propanoyl Halides/Anhydrides

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution that introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. organic-chemistry.orgyoutube.comyoutube.comyoutube.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. youtube.commasterorganicchemistry.com

A variety of Lewis acids can be employed to catalyze the Friedel-Crafts acylation, with aluminum chloride (AlCl₃) being the most traditional. masterorganicchemistry.com Other catalysts include tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and zinc chloride (ZnCl₂). harvard.edu More recently, solid acid catalysts like zeolites have been explored as more environmentally benign alternatives.

The mechanism involves the coordination of the Lewis acid to the halogen of the acyl halide, which polarizes the carbon-halogen bond and facilitates the formation of the resonance-stabilized acylium ion. This electrophile then attacks the thiophene (B33073) ring. The choice of catalyst can influence the reactivity of the acylium ion and, in some cases, the regioselectivity of the reaction, although steric and electronic factors of the substrate are typically dominant.

The regioselectivity of electrophilic aromatic substitution on thiophene is well-established, with a strong preference for substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). stackexchange.comechemi.com This preference is attributed to the greater stabilization of the carbocation intermediate formed upon attack at the C2 position, which can be described by three resonance structures, compared to the intermediate from C3 attack, which has only two resonance contributors. stackexchange.comechemi.com

In the case of 2-methylthiophene (B1210033), the methyl group is an activating, ortho-, para-directing group. This further enhances the reactivity of the C5 position (para to the methyl group) towards electrophilic attack. Consequently, the direct Friedel-Crafts acylation of 2-methylthiophene with propanoyl chloride or propionic anhydride is expected to yield predominantly 1-(5-methylthiophen-2-yl)propan-1-one.

To achieve the synthesis of 1-(2-methylthiophen-3-yl)propan-1-one via direct acylation, a strategy to overcome this inherent regioselectivity is required. One potential approach involves the use of a blocking group at the C5 position. For example, if the C5 position is protected, the electrophilic attack would be directed to the next most reactive positions, which are the C3 and C4 positions. Subsequent removal of the blocking group would yield the desired 3-acylated product. Another strategy could involve the use of a directing group at the C2 position that specifically directs the incoming electrophile to the C3 position.

Alternative Acylation Approaches for Thiophene Derivatives

Given the challenges in controlling regioselectivity in Friedel-Crafts acylation, alternative methods for the introduction of an acyl group onto a thiophene ring have been developed. These include acylation using N-acylbenzotriazoles in the presence of milder Lewis acids like TiCl₄ or ZnBr₂, which can sometimes offer different selectivity profiles compared to traditional Friedel-Crafts conditions. core.ac.uk However, specific application of these methods for the regioselective C3-acylation of 2-methylthiophene would require further investigation.

Organometallic Coupling Reactions for Ketone Formation

Modern organometallic cross-coupling reactions provide powerful and highly selective methods for the formation of carbon-carbon bonds, including the synthesis of ketones. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium.

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds, which can be adapted for ketone synthesis. nih.govnsf.gov This typically involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an acyl halide. nih.gov For the synthesis of this compound, this would entail the coupling of 2-methyl-3-thienylboronic acid with propanoyl chloride.

The synthesis of the required 2-methyl-3-thienylboronic acid can be achieved from 3-bromo-2-methylthiophene. This key intermediate can be prepared from 2-methylthiophene. researchgate.net The conversion of 3-bromo-2-methylthiophene to the corresponding boronic acid can be accomplished via a lithium-halogen exchange reaction with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 2-Methyl-3-thienylboronic acid | Propanoyl chloride | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | This compound |

Other related cross-coupling reactions that can be employed for the synthesis of this compound include the Stille coupling and the Negishi coupling.

Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organotin reagent with an organic electrophile. wikipedia.orgorganic-chemistry.org In this context, 3-(tributylstannyl)-2-methylthiophene could be coupled with propanoyl chloride. The organostannane precursor can be prepared from 3-bromo-2-methylthiophene via lithium-halogen exchange followed by reaction with tributyltin chloride.

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| 3-(Tributylstannyl)-2-methylthiophene | Propanoyl chloride | Pd(PPh₃)₄ | Toluene | This compound |

Negishi Coupling: This methodology utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a palladium or nickel catalyst. The required 3-(chlorozincio)-2-methylthiophene can be generated in situ from 3-bromo-2-methylthiophene by treatment with an organolithium reagent followed by transmetalation with zinc chloride. This organozinc species can then be coupled with propanoyl chloride.

These organometallic methods offer the significant advantage of high regioselectivity, as the position of the metal on the thiophene ring dictates the site of C-C bond formation. This circumvents the regioselectivity issues often encountered in direct electrophilic aromatic substitution reactions.

Negishi and Stille Couplings in the Context of Thiophene-Ketone Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are powerful tools for the formation of carbon-carbon bonds and are well-suited for the synthesis of thiophene-ketones like this compound. These methods offer a high degree of functional group tolerance and can be highly regioselective, overcoming some of the challenges associated with classical electrophilic substitution reactions on thiophene rings.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of a 3-halo-2-methylthiophene with a propanoyl-zinc species or, more commonly, the coupling of a 2-methyl-3-thienylzinc halide with propanoyl chloride. The organozinc reagents can be prepared from the corresponding Grignard reagents or organolithium compounds by transmetalation with a zinc salt. chem-station.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. chem-station.com

The Stille reaction utilizes an organotin compound (organostannane) and an organic halide, also catalyzed by palladium. wikipedia.org A plausible route to this compound via Stille coupling would be the reaction of 2-methyl-3-(tributylstannyl)thiophene with propanoyl chloride. Organostannanes are known for their stability to air and moisture, making them convenient to handle. wikipedia.org The Stille reaction has been successfully employed in the synthesis of complex molecules containing thiophene moieties. orgsyn.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Advantages |

| Negishi Coupling | 2-Methyl-3-thienylzinc halide | Propanoyl chloride | Pd(0) or Ni(0) complex | High reactivity, high functional group tolerance. organic-chemistry.orgchem-station.com |

| Stille Coupling | 2-Methyl-3-(tributylstannyl)thiophene | Propanoyl chloride | Pd(0) complex | Air and moisture stable organotin reagents, mild reaction conditions. wikipedia.orgorganic-chemistry.org |

The general catalytic cycle for both reactions involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Functional Group Interconversions Leading to this compound

A common and reliable method for the synthesis of ketones is the oxidation of the corresponding secondary alcohol. In this approach, 1-(2-methylthiophen-3-yl)propan-1-ol would be oxidized to yield this compound. The precursor alcohol can be synthesized, for example, by the reaction of a 2-methyl-3-thienyl Grignard reagent or organolithium species with propanal.

A variety of oxidizing agents are available for this transformation. wikipedia.org For substrates containing a sulfur-rich heterocycle like thiophene, mild oxidation conditions are often preferred to avoid oxidation of the sulfur atom.

Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent/Method | Description |

|---|---|

| Chromium-based reagents | Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) and pyridinium chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. libretexts.org PCC is a milder reagent and is often used for sensitive substrates. libretexts.org |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org It is known to tolerate sensitive functional groups, including sulfides. pitt.edu |

| Swern Oxidation | This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and widely used procedure. |

The hydrolysis of imine or enamine precursors provides another route to the target ketone. Imines are formed from the reaction of a primary amine with a ketone or aldehyde, while enamines are typically formed from the reaction of a secondary amine with a ketone or aldehyde. These reactions are generally reversible, and the imine or enamine can be hydrolyzed back to the carbonyl compound in the presence of water, usually with acid catalysis.

This approach could be synthetically useful if the imine or enamine functionality facilitates a particular bond formation or transformation that is not possible with the ketone directly. Once the desired molecular framework is in place, the ketone can be regenerated through hydrolysis. The mechanism of acid-catalyzed imine hydrolysis involves protonation of the imine nitrogen, making the carbon more electrophilic for water to attack. This is followed by a series of proton transfers and elimination of the amine to yield the ketone.

The synthesis of the thiophene ring itself can be a direct route to obtaining the desired substituted ketone. Two classical methods for thiophene synthesis from acyclic precursors are the Paal-Knorr synthesis and the Gewald reaction.

The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgorganic-chemistry.org To synthesize this compound via this method, a suitably substituted 1,4-dicarbonyl precursor would be required. The mechanism is thought to involve the conversion of the diketone to a thioketone, followed by cyclization and dehydration. wikipedia.org

The Gewald reaction is a multi-component reaction that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.org While the standard Gewald reaction yields a 2-aminothiophene, variations of this reaction can be employed to synthesize different substitution patterns. For instance, a modified Gewald reaction using cyanoacetone has been reported to produce 3-acetyl-2-aminothiophenes. mdpi.comnih.gov This suggests the possibility of using a β-ketonitrile with a propanoyl group to potentially form a 3-propanoyl-2-aminothiophene, which could then be deaminated to give a precursor to the target compound.

| Cyclization Reaction | Starting Materials | Product Type |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, sulfurizing agent (e.g., P₄S₁₀) | Substituted thiophene wikipedia.orgquora.com |

| Gewald Reaction | Ketone/aldehyde, α-cyanoester, elemental sulfur, base | Polysubstituted 2-aminothiophene wikipedia.orgorganic-chemistry.org |

Chemo- and Regioselective Synthesis of this compound

A significant challenge in the synthesis of 3-substituted 2-methylthiophenes is controlling the regioselectivity. The methyl group at the 2-position is an activating group and directs electrophilic substitution to the 5-position, and to a lesser extent, the 3-position. The inherent reactivity of the thiophene ring favors substitution at the α-positions (2- and 5-positions) over the β-positions (3- and 4-positions).

Friedel-Crafts Acylation: Direct Friedel-Crafts acylation of 2-methylthiophene with propanoyl chloride and a Lewis acid like aluminum chloride would likely lead to a mixture of products, with the major isomer being 1-(5-methylthiophen-2-yl)propan-1-one, and the desired this compound as a minor product. This is because the intermediate carbocation formed by attack at the 5-position is more stabilized by resonance than the one formed by attack at the 3-position. echemi.comstackexchange.com

Strategies for Regiocontrol: To overcome this inherent regioselectivity and minimize the formation of isomeric by-products, several strategies can be employed:

Use of Blocking Groups: The more reactive 5-position can be blocked with a removable group (e.g., a silyl or bromine group). Acylation would then be directed to the 3-position. Subsequent removal of the blocking group would yield the desired product.

Directed Ortho-Metalation: A directing group at the 2-position (other than methyl) or on a substituent at the 2-position can be used to direct lithiation to the 3-position. The resulting organolithium species can then be reacted with an appropriate electrophile to introduce the propanoyl group or a precursor.

Synthesis from Pre-functionalized Thiophenes: As discussed in the context of Negishi and Stille couplings (Section 2.2.2), starting with a 3-halo-2-methylthiophene and coupling it with an organometallic reagent containing the propanoyl group (or a synthetic equivalent) is a highly effective strategy for ensuring the correct regiochemistry. This approach builds the desired bond at a specific, pre-determined position, thus avoiding the issue of isomerism that plagues electrophilic substitution reactions.

By employing these advanced synthetic methods, the chemo- and regioselective synthesis of this compound can be achieved with high purity and in good yield.

Green Chemistry Principles and Sustainable Approaches in Thiophene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes to reduce the environmental impact of chemical processes. Traditional Friedel-Crafts acylations, a key reaction in thiophene functionalization, often rely on stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of hazardous waste. researchgate.net Furthermore, halogenated solvents are frequently used, posing additional environmental concerns.

Modern approaches to thiophene synthesis focus on developing more sustainable methodologies. This includes the use of reusable solid acid catalysts, solvent-free reaction conditions, and alternative, less hazardous acylating agents.

Sustainable Catalysts for Friedel-Crafts Acylation

Recent research has focused on replacing traditional Lewis acids with more environmentally benign alternatives. These include:

Metal oxides: Zinc oxide (ZnO) has been shown to be an effective catalyst for the Friedel-Crafts acylation of aromatic compounds under solvent-free conditions. researchgate.net

Zeolites and clays: These solid acid catalysts are reusable and can be easily separated from the reaction mixture, reducing waste.

Ionic liquids: These can act as both the solvent and the catalyst, and their low vapor pressure reduces air pollution. researchgate.net

Metal triflates: These are often more tolerant to moisture and can be used in catalytic amounts. researchgate.net

A significant advancement in greener Friedel-Crafts acylation is the use of methanesulfonic anhydride, which promotes the reaction without the need for metallic or halogenated components, thereby minimizing waste. organic-chemistry.org

Solvent-Free and Alternative Reaction Conditions

Performing reactions without a solvent or in greener solvents like water is a cornerstone of green chemistry. Solvent-free Friedel-Crafts acylations have been successfully demonstrated, often with the aid of microwave irradiation to accelerate the reaction. nih.gov The "phase-vanishing" method using tin tetrachloride for the acylation of thiophene is another approach that can simplify product isolation and reduce solvent use. researchgate.net

Alternative Acylating Agents

Replacing hazardous acyl halides with less corrosive alternatives is another key aspect of green thiophene synthesis. Carboxylic acids and anhydrides are being explored as greener acylating agents. researchgate.netorganic-chemistry.org

The table below summarizes some of the green and sustainable approaches applicable to thiophene synthesis.

| Green Chemistry Approach | Example | Advantages |

| Sustainable Catalysts | Zinc oxide (ZnO), Zeolites, Ionic liquids, Methanesulfonic anhydride | Reusable, reduced waste, metal- and halogen-free options |

| Solvent-Free Conditions | Microwave-assisted synthesis | Reduced solvent waste, faster reaction times, easier work-up |

| Alternative Solvents | Water, Deep eutectic solvents | Non-toxic, biodegradable, reduced environmental impact |

| Alternative Acylating Agents | Carboxylic acids, Anhydrides | Less hazardous and corrosive than acyl halides |

These green chemistry principles offer promising avenues for the development of more sustainable synthetic routes to thiophene derivatives, including potentially this compound.

Chemical Reactivity and Transformation of 1 2 Methylthiophen 3 Yl Propan 1 One

Reactions at the Ketone Carbonyl Group

The carbonyl group is a primary site for chemical attack, undergoing a range of nucleophilic addition and condensation reactions.

Nucleophilic addition to the carbon-oxygen double bond is a characteristic reaction of ketones. This process involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate that is typically protonated to yield an alcohol.

The reduction of the ketone in 1-(2-Methylthiophen-3-yl)propan-1-one to a secondary alcohol, 1-(2-Methylthiophen-3-yl)propan-1-ol, can be accomplished using complex metal hydrides. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This nucleophilic attack breaks the C=O pi bond, creating a tetrahedral alkoxide intermediate. A subsequent workup step with a proton source (e.g., water or dilute acid) neutralizes the alkoxide to furnish the final alcohol product. While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and is reactive towards a wider range of functional groups.

The reduction of the prochiral ketone creates a new stereocenter at the carbinol carbon. In the absence of a chiral influence (such as a chiral catalyst or a chiral reducing agent), the hydride can attack from either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 1-(2-Methylthiophen-3-yl)propan-1-ol. A similar transformation is observed in the reduction of the related compound 3-Methylamino-1-(2-thienyl)-1-propanone, which can be reduced to its corresponding alcohol via catalytic hydrogenation.

Table 1: Comparison of Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Moderate; reduces aldehydes and ketones. | Protic solvents (e.g., ethanol, methanol, water) | Often requires only solvent removal or extraction. |

| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces aldehydes, ketones, esters, amides, etc. | Aprotic ethers (e.g., diethyl ether, THF) | Careful addition of water and/or acid is required. |

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily add to ketones. mnstate.edu This reaction is a powerful method for forming new carbon-carbon bonds. The reaction of this compound with such a reagent results in the formation of a tertiary alcohol.

The mechanism begins with the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon of the ketone. mnstate.edu This forms a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. The choice of the R-group in the organometallic reagent determines the nature of the new alkyl or aryl group introduced. These reactions must be carried out under anhydrous (dry) conditions, as the organometallic reagents are strong bases and will react with even trace amounts of water. mnstate.edu

Table 2: Examples of Organometallic Addition to this compound

| Organometallic Reagent | Formula | Product after Workup |

| Methylmagnesium Bromide | CH₃MgBr | 2-(2-Methylthiophen-3-yl)butan-2-ol |

| Phenyllithium | C₆H₅Li | 1-Phenyl-1-(2-methylthiophen-3-yl)propan-1-ol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 3-(2-Methylthiophen-3-yl)pentan-3-ol |

Olefination reactions convert the carbonyl group of a ketone into a carbon-carbon double bond (an alkene). The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most important methods for achieving this transformation. masterorganicchemistry.comresearchgate.net

The Wittig reaction utilizes a phosphorus ylide (also known as a Wittig reagent), which is typically prepared by treating a triphenylphosphonium salt with a strong base. wikipedia.orglibretexts.org The ylide attacks the ketone to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. dalalinstitute.com This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org The stereochemical outcome (E/Z isomer ratio) of the Wittig reaction depends heavily on the stability of the ylide used. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion as the nucleophile. wikipedia.orgyoutube.com These carbanions are generated by treating a dialkyl phosphonate with a base. HWE reactions with stabilized phosphonate carbanions generally show excellent selectivity for the formation of (E)-alkenes. nrochemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed from the reaction mixture, simplifying purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Nucleophile | Phosphorus Ylide (from phosphonium (B103445) salt) | Phosphonate Carbanion |

| Byproduct | Triphenylphosphine oxide (often hard to separate) | Dialkyl phosphate salt (water-soluble) |

| Reactivity | Ylides are less nucleophilic but more basic. | Carbanions are more nucleophilic and less basic. wikipedia.org |

| Stereoselectivity | Variable; unstabilized ylides favor (Z)-alkenes, stabilized ylides favor (E)-alkenes. wikipedia.orgorganic-chemistry.org | Generally high selectivity for (E)-alkenes. nrochemistry.comorganic-chemistry.org |

Condensation reactions involve an initial addition step followed by an elimination step, typically resulting in the loss of a small molecule like water.

The this compound molecule possesses acidic protons on the α-carbon of the propanone moiety (the -CH₂- group adjacent to the carbonyl). In the presence of a base, one of these protons can be removed to form a nucleophilic enolate ion. This enolate can then participate in aldol (B89426) condensation reactions. khanacademy.org

In a self-condensation reaction , the enolate attacks the electrophilic carbonyl carbon of another molecule of this compound. The initial product is a β-hydroxy ketone. Upon heating, this aldol addition product can easily undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated ketone.

In a crossed or mixed aldol condensation , the enolate of this compound reacts with a different carbonyl compound, typically an aldehyde that lacks α-protons (e.g., benzaldehyde) to prevent self-condensation of the aldehyde partner. kau.edu.sarsc.org This approach allows for the synthesis of a wide variety of chalcone-like structures. The reaction is generally followed by dehydration to yield the α,β-unsaturated ketone product.

Condensation Reactions

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound is a key functional handle that readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N double-bonded compounds. These reactions are fundamental in organic synthesis, providing access to a diverse array of molecules with potential applications in medicinal chemistry and materials science.

Imines , also known as Schiff bases, are formed by the reaction of the ketone with a primary amine. This reaction typically proceeds under acidic catalysis and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. masterorganicchemistry.com The nitrogen atom in imines is analogous to the oxygen in aldehydes and ketones, and these compounds serve as important intermediates in various chemical transformations. masterorganicchemistry.com

Oximes are synthesized through the reaction of this compound with hydroxylamine (B1172632) (NH₂OH). orgsyn.org This condensation reaction is often carried out in a protic solvent and can be facilitated by controlling the pH. orgsyn.org Oximes are crystalline solids and are useful for the purification and characterization of ketones. They can also be converted into other functional groups, such as amides via the Beckmann rearrangement. The formation of oximes from ketones is a well-established reaction, and a general procedure involves refluxing the ketone with hydroxylamine hydrochloride in the presence of a base. orgsyn.org

Hydrazones are the product of the reaction between the ketone and hydrazine (B178648) (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These reactions are typically rapid and yield stable, crystalline products. The formation of hydrazones is a classic method for the derivatization of aldehydes and ketones. Hydrazone derivatives have been investigated for their biological activities, including their potential as anticancer agents. nih.govmdpi.com For instance, novel N-acylhydrazone derivatives have been synthesized and evaluated as potent inhibitors of certain enzymes. thieme-connect.de The reaction of acetylthiophenes with hydrazides has been used to synthesize new heteroaryl hydrazone frameworks with potential biological applications. nih.govresearchgate.net

Table 1: Condensation Reactions of this compound

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acidic catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic conditions |

Baeyer-Villiger Oxidation and Ring Expansion Considerations

The Baeyer-Villiger oxidation is a notable reaction that transforms ketones into esters, or cyclic ketones into lactones, through the action of peroxyacids or other peroxides. wikipedia.orgthermofisher.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.orgchem-station.com The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org

In the case of this compound, two possible products could be formed upon Baeyer-Villiger oxidation: ethyl 2-methylthiophene-3-carboxylate or 2-methyl-3-thienyl propanoate. The migratory aptitude of the ethyl group (a primary alkyl group) is generally lower than that of the 2-methyl-3-thienyl group (an aryl group). Therefore, the migration of the thienyl group is anticipated to be the major pathway, leading to the formation of ethyl 2-methylthiophene-3-carboxylate as the primary product.

The reaction is typically carried out with peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). chem-station.comnih.gov The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of the peroxyacid to form a Criegee intermediate. wikipedia.org Subsequently, the migratory group shifts in a concerted step, leading to the formation of the ester and a carboxylic acid byproduct. wikipedia.org

While the Baeyer-Villiger oxidation itself does not lead to a ring expansion of the thiophene (B33073) ring, the concept of ring expansion is a significant area in organic chemistry. mdpi.comchimia.chfree.frresearchgate.netorganic-chemistry.org These reactions are valuable for synthesizing larger ring systems from more readily available smaller rings.

Reactions Involving the Thiophene Heterocycle

The thiophene ring in this compound is an aromatic system that can undergo various substitution reactions. The existing substituents, the 2-methyl group and the 3-propanoyl group, will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Thiophene Ring (excluding C3 position)

Thiophene is known to be significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. wikipedia.orgpearson.com Substitution typically occurs at the 2- or 5-position (the α-positions), which are more reactive than the 3- and 4-positions (the β-positions). In this compound, the 2-position is already substituted with a methyl group. The 3-position is occupied by the propanoyl group, which is an electron-withdrawing and meta-directing group. The 2-methyl group is an electron-donating and ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the 5-position, which is activated by the 2-methyl group and is the open α-position.

Common electrophilic substitution reactions for thiophenes include halogenation, nitration, and acylation. wikipedia.org For instance, bromination of thiophene occurs readily to give 2-bromothiophene (B119243) and then 2,5-dibromothiophene. wikipedia.org The halogenation of 3-methylthiophene (B123197) has been studied, leading to products like 2,4-dibromo-3-methylthiophene. nih.gov Nitration and acetylation of thiophene also preferentially occur at the 2-position. wikipedia.orgstudysmarter.co.uk

Nucleophilic Aromatic Substitution on Activated Thiophene Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org The thiophene ring is more reactive than the benzene ring in SNAr reactions. uoanbar.edu.iq

For this compound to undergo SNAr, it would first need to be substituted with a suitable leaving group (e.g., a halogen) at a position activated by an electron-withdrawing group. The 3-propanoyl group is electron-withdrawing. If a leaving group were present at the 2- or 4-position, the system would be activated for nucleophilic attack. Studies on nitrothiophenes have shown that nucleophilic substitution occurs readily, with the kinetics and mechanism being influenced by the solvent and the nature of the nucleophile. nih.gov

Metalation and Lithiation of the Thiophene Ring and Subsequent Reactions

The deprotonation of a C-H bond on the thiophene ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is a powerful method for the functionalization of thiophenes. researchgate.netrsc.org The resulting thienyllithium species can then react with a variety of electrophiles. The regioselectivity of lithiation is influenced by the substituents on the thiophene ring.

In this compound, the most acidic proton on the thiophene ring is expected to be at the 5-position due to the activating effect of the adjacent sulfur atom and the directing effect of the 2-methyl group. Lithiation is therefore expected to occur selectively at the 5-position. The resulting 5-lithio derivative can then be quenched with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or alkyl halides. The metalation of 2-methylthiophene (B1210033) itself has been studied, and it is a key step in the synthesis of various substituted thiophenes. researchgate.net The use of different metallating agents and reaction conditions can influence the regioselectivity of the reaction. rsc.org

Table 2: Regioselectivity of Reactions on the Thiophene Ring

| Reaction Type | Expected Position of Attack | Influencing Factors |

| Electrophilic Aromatic Substitution | 5-position | Activating effect of the 2-methyl group |

| Nucleophilic Aromatic Substitution | Dependent on leaving group position | Activating effect of the 3-propanoyl group |

| Metalation/Lithiation | 5-position | Acidity of the α-proton |

Transformations of the 2-Methyl Group

The 2-methyl group on the thiophene ring can also be a site for chemical modification, although it is generally less reactive than the ring itself.

One possible transformation is oxidation. The oxidation of methylthiophenes to the corresponding thiophenecarboxylic acids has been reported. psu.edu For example, the oxidation of 2-methylthiophene can yield thiophene-2-carboxylic acid. psu.edu This transformation often requires strong oxidizing agents and harsh reaction conditions, such as sodium dichromate at high temperatures. psu.edu The oxidation of the sulfur atom in the thiophene ring to a sulfoxide (B87167) or a sulfone is also a known reaction, which can be achieved using reagents like hydrogen peroxide catalyzed by methyltrioxorhenium(VII). dicp.ac.cnnih.govosti.gov However, selective oxidation of the methyl group without affecting the thiophene ring can be challenging.

Another potential reaction is halogenation of the methyl group. This typically occurs under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would lead to the formation of a bromomethyl derivative, which is a versatile intermediate for further functionalization.

Radical Halogenation and Subsequent Nucleophilic Substitution

The methyl group at the C2 position of the thiophene ring is analogous to a benzylic position, making it susceptible to free-radical halogenation. wikipedia.orgyoutube.com Reagents such as N-Bromosuccinimide (NBS), often used in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation, can selectively introduce a bromine atom onto this methyl group. wikipedia.orgwikipedia.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a radical chain mechanism. wikipedia.org The stability of the resulting "thienylic" radical intermediate is a key driving force for the selectivity of this halogenation over other positions.

The resulting compound, 1-(2-(bromomethyl)thiophen-3-yl)propan-1-one, is a valuable intermediate for further synthesis. The bromine atom serves as a good leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups through nucleophilic substitution reactions. For instance, reaction with amines, alkoxides, or thiolates can lead to the corresponding amino, ether, or thioether derivatives, respectively. The reactivity in these substitution reactions is enhanced by the "benzylic-like" position of the bromine. nih.gov

Another potential site for halogenation is the α-carbon of the propanone chain. Under different conditions, such as using NBS catalyzed by an acid or supported on a solid phase like alumina, α-bromination of the ketone can occur. nih.gov This process typically involves the formation of an enol or enolate intermediate, which then attacks the electrophilic bromine source. nih.gov The regioselectivity between the methyl group on the ring and the α-position of the ketone can be controlled by carefully choosing the reaction conditions. youtube.comnih.gov

Table 1: Radical Halogenation of this compound This table presents plausible reaction conditions based on analogous reactions reported in the literature.

| Reactant | Reagent | Initiator/Catalyst | Solvent | Product |

|---|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | AIBN or UV light | Carbon tetrachloride | 1-(2-(Bromomethyl)thiophen-3-yl)propan-1-one |

| This compound | N-Bromosuccinimide (NBS) | Acidic Al₂O₃ | Methanol | 1-(2-Methylthiophen-3-yl)-2-bromopropan-1-one |

Oxidation to Carboxylic Acid Derivatives

The methyl group on the thiophene ring can be oxidized to a carboxylic acid group under strong oxidizing conditions. Research on the oxidation of various methylthiophenes has shown that reagents like sodium dichromate (Na₂Cr₂O₇) in an aqueous medium at elevated temperatures can effectively convert the methyl group into a carboxyl group. psu.edu This transformation applied to this compound would yield 3-propanoylthiophene-2-carboxylic acid. It is crucial that the propanoyl side chain remains stable under these oxidative conditions. While ketones are generally resistant to oxidation compared to aldehydes, harsh conditions could potentially lead to cleavage of the acyl chain. libretexts.org

Alternative methods for the oxidation of alkyl-substituted aromatic compounds, which could be analogous here, include using potassium permanganate (B83412) (KMnO₄) or catalytic oxidation systems involving transition metals. google.com The choice of oxidant and reaction conditions is critical to achieve selective oxidation of the methyl group without affecting the ketone functionality or the integrity of the thiophene ring. psu.edu

Table 2: Oxidation of this compound This table presents plausible reaction conditions based on analogous reactions reported in the literature.

| Reactant | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| This compound | Sodium Dichromate (Na₂Cr₂O₇) | Water | 190-200 °C | 3-Propanoylthiophene-2-carboxylic acid |

Rearrangement Reactions and Their Mechanistic Investigations

The ketone functionality in this compound serves as a handle for engaging in various classical rearrangement reactions, allowing for significant structural modifications of the carbon skeleton and the introduction of new functional groups.

Beckmann Rearrangement of Oxime Derivatives of this compound

The Beckmann rearrangement is a classic reaction that converts an oxime into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.com The first step in this sequence is the conversion of this compound to its corresponding oxime by reaction with hydroxylamine (NH₂OH). masterorganicchemistry.com Due to the unsymmetrical nature of the ketone, two geometric isomers of the oxime, (E) and (Z), can be formed.

The oxime is then treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid, to promote the rearrangement. wikipedia.orgnih.gov The mechanism involves protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding amide. wikipedia.org

For the oxime of this compound, two possible amides could be formed depending on which group migrates: the ethyl group or the 2-methyl-3-thienyl group. The stereochemistry of the starting oxime dictates the product; the group positioned anti to the hydroxyl group is the one that migrates. wikipedia.orgorganic-chemistry.org If the ethyl group migrates, the product is N-(2-methyl-3-thienyl)propanamide. If the 2-methyl-3-thienyl group migrates, the product is 3-ethyl-3-(2-methyl)thiophenecarboxamide. The relative migratory aptitude of the groups can also influence the outcome if isomerization of the oxime occurs under the reaction conditions.

Table 3: Beckmann Rearrangement of this compound Oxime This table presents plausible reaction conditions for the rearrangement step based on general literature procedures.

| Reactant | Reagent/Catalyst | Solvent | Product(s) |

|---|---|---|---|

| This compound oxime | Polyphosphoric Acid (PPA) | - (neat) | N-(2-methyl-3-thienyl)propanamide and/or 3-ethyl-3-(2-methyl)thiophenecarboxamide |

| This compound oxime | Thionyl Chloride (SOCl₂) | Pyridine | N-(2-methyl-3-thienyl)propanamide and/or 3-ethyl-3-(2-methyl)thiophenecarboxamide |

Pinacol Rearrangement Analogs with Thiophene Scaffolds

The Pinacol rearrangement is the acid-catalyzed transformation of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. wikipedia.orgbyjus.com To apply this reaction to this compound, it must first be converted into a suitable 1,2-diol. A plausible route involves a Grignard reaction with an appropriate alkyl or aryl magnesium halide (e.g., methylmagnesium bromide) to generate a tertiary alcohol. The adjacent carbonyl group must first be protected or the reaction sequence carefully designed. A more direct approach to a suitable diol would be the reductive coupling of the ketone, for example using magnesium amalgam, to produce a symmetrical 1,2-diol, 2,3-bis(2-methylthiophen-3-yl)butane-2,3-diol.

Once the 1,2-diol is formed, treatment with a strong acid initiates the rearrangement. masterorganicchemistry.com The mechanism involves the protonation of one of the hydroxyl groups, which then departs as water to form a carbocation. wikipedia.orgchemistrysteps.com This is followed by a 1,2-shift of an adjacent group to the carbocation center, which generates a more stable oxonium ion that, upon deprotonation, gives the final carbonyl product. libretexts.org

In the case of an unsymmetrical diol derived from this compound, the regioselectivity of the rearrangement is determined by two main factors: the relative stability of the initially formed carbocation and the migratory aptitude of the available groups (e.g., ethyl, 2-methyl-3-thienyl, or another alkyl/aryl group). wikipedia.orgchemistrysteps.com The group that can better stabilize a positive charge or has a higher intrinsic tendency to migrate will preferentially shift, dictating the structure of the resulting ketone.

Table 4: Pinacol-type Rearrangement of a Diol Derived from this compound This table presents plausible reaction conditions for the rearrangement of a hypothetical diol precursor.

| Reactant | Reagent/Catalyst | Solvent | Potential Product |

|---|---|---|---|

| 2,3-bis(2-methylthiophen-3-yl)butane-2,3-diol | Sulfuric Acid (H₂SO₄) | Acetic Acid | 3,3-bis(2-methylthiophen-3-yl)butan-2-one |

| 1-(2-methylthiophen-3-yl)-1-phenylpropane-1,2-diol | Hydrochloric Acid (HCl) | Water/Dioxane | Phenyl-(2-methylthiophen-3-yl)propyl ketone |

Despite extensive searches for empirical spectroscopic data for the specific chemical compound This compound , detailed experimental research findings, including comprehensive data for 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC, NOESY), IR, and Raman spectroscopy, are not available in the public domain through the conducted searches. While general principles of spectroscopic analysis and data for analogous thiophene derivatives were identified, these are insufficient to construct a scientifically accurate and detailed article with specific data tables as requested for "this compound".

The user's instructions emphasize the necessity of "Detailed research findings" and "Data tables" that are strictly focused on the specified compound. Generating an article with predicted or generalized data would not meet the standard of scientific accuracy and would deviate from the explicit requirement of using established research findings.

Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the provided outline for "this compound" due to the absence of the necessary experimental data in the available resources.

Spectroscopic and Diffraction Studies for Structural Elucidation of 1 2 Methylthiophen 3 Yl Propan 1 One and Its Derivatives

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1-(2-Methylthiophen-3-yl)propan-1-one, mass spectrometry provides crucial information for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions. uni-giessen.de

For this compound, the molecular formula is C8H10OS. The theoretical exact mass can be calculated using the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, and ³²S).

Table 1: Theoretical Exact Mass Calculation for C8H10OS

| Element | Isotopic Mass (Da) | Number of Atoms | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 12.000000 | 8 | 96.000000 |

| Hydrogen (¹H) | 1.007825 | 10 | 10.078250 |

| Oxygen (¹⁶O) | 15.994915 | 1 | 15.994915 |

| Sulfur (³²S) | 31.972071 | 1 | 31.972071 |

| Total Exact Mass | | | 154.045236 |

An experimentally determined HRMS value that closely matches this theoretical exact mass would confirm the elemental composition of C8H10OS for this compound.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry that often lead to characteristic fragmentation of the parent molecule. The analysis of these fragments provides valuable structural information.

In a typical EI-MS experiment for this compound, the molecular ion peak ([M]⁺˙) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation of this molecular ion is expected to occur at the weakest bonds, primarily adjacent to the carbonyl group and the thiophene (B33073) ring.

Plausible Fragmentation Pathways:

α-Cleavage: Cleavage of the bond between the carbonyl group and the ethyl group would result in the formation of a stable acylium ion.

[C8H10OS]⁺˙ → [C6H5OS]⁺ + C2H5• (m/z = 125)

McLafferty Rearrangement: While less common for aromatic ketones, if a gamma-hydrogen is available on the side chain, a rearrangement followed by cleavage can occur.

Cleavage of the Thiophene Ring: The thiophene ring itself can undergo fragmentation, although this typically results in lower intensity peaks.

Table 2: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 154 | [C8H10OS]⁺˙ (Molecular ion) |

| 125 | [C6H5OS]⁺ (Acylium ion) |

| 97 | [C5H5S]⁺ (Methylthiophene fragment) |

| 57 | [C2H5CO]⁺ (Propanoyl cation) |

ESI is a softer ionization technique and would likely produce a more prominent protonated molecular ion peak ([M+H]⁺) at m/z 155, with less extensive fragmentation compared to EI.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's solid-state conformation. While specific crystallographic data for this compound is not publicly available, the expected structural features can be inferred from studies on similar thiophene derivatives. nih.govrsc.orgresearchgate.netresearchgate.net

Unit Cell Parameters and Space Group Determination

The crystal structure of a compound is described by its unit cell, which is the smallest repeating unit of the crystal lattice. The unit cell is defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The arrangement of molecules within the unit cell is described by the space group. Thiophene derivatives often crystallize in common space groups such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netresearchgate.net

For a hypothetical crystal of this compound, these parameters would be determined from the diffraction pattern.

Table 3: Hypothetical Unit Cell Parameters for a Thiophene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-12 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| α (°) | 90 |

| β (°) | ~90-110 |

| γ (°) | 90 |

Bond Lengths, Bond Angles, and Dihedral Angles: Geometric Analysis

X-ray diffraction analysis would provide precise measurements of the geometric parameters of the this compound molecule in the solid state. The thiophene ring is expected to be largely planar. wikipedia.org The bond lengths and angles within the thiophene ring would be consistent with its aromatic character, though with some variation due to the substitution pattern.

Table 4: Expected Bond Lengths and Angles for this compound

| Bond/Angle | Expected Value |

|---|---|

| C-S (in ring) | ~1.70 - 1.75 Å |

| C=C (in ring) | ~1.35 - 1.38 Å |

| C-C (in ring) | ~1.42 - 1.45 Å |

| C=O | ~1.20 - 1.23 Å |

| C-C-C (propanone) | ~109.5° |

The dihedral angle between the plane of the thiophene ring and the plane of the carbonyl group is a key conformational feature. This angle would be influenced by steric hindrance from the methyl group and the ethyl group, as well as by crystal packing forces.

Intermolecular Interactions and Crystal Packing Motifs

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular interactions. For this compound, a polar molecule, dipole-dipole interactions involving the carbonyl group are expected to be significant.

Computational and Theoretical Investigations of 1 2 Methylthiophen 3 Yl Propan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map out the distribution of electrons and the corresponding energies, which govern the molecule's physical and chemical properties.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. It is often used to determine the most stable three-dimensional arrangement of atoms—the ground state geometry. For 1-(2-methylthiophen-3-yl)propan-1-one, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be performed to optimize the geometry. nih.gov This process minimizes the energy of the molecule to find the most favorable bond lengths and angles.

The results of such a calculation would provide precise data on the geometry of the thiophene (B33073) ring, the propanone side chain, and their relative orientation. These structural parameters are the foundation for understanding all other molecular properties.

Interactive Table: Predicted Ground State Geometrical Parameters (Illustrative)

This table presents typical data that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation. The values are illustrative examples for this compound.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C=O | ~1.22 | |

| C(ring)-C(carbonyl) | ~1.48 | |

| S-C(ring) | ~1.75 | |

| Bond Angles (°) | ||

| C(ring)-C(carbonyl)-O | ~121.0 | |

| C(ring)-C(carbonyl)-C(ethyl) | ~119.5 | |

| Dihedral Angle (°) | ||

| S-C-C=O | Varies (see Conformational Analysis) |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are key to understanding chemical reactions. libretexts.org

The HOMO represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com

The LUMO represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring and the lone pairs of the carbonyl oxygen. The LUMO is anticipated to be centered on the electrophilic carbonyl carbon and extend into the conjugated system of the thiophene ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. pku.edu.cn

Interactive Table: Predicted Frontier Molecular Orbital Energies (Illustrative)

This table shows representative energy values for the frontier orbitals of a substituted thiophene ketone, as would be determined by DFT calculations.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | ~ -6.5 | Indicates electron-donating capability (nucleophilicity) |

| LUMO | ~ -1.8 | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | ~ 4.7 | Correlates with chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Orange/Yellow regions indicate negative electrostatic potential. These are electron-rich areas, prone to attack by electrophiles. For this compound, this region would be most concentrated around the carbonyl oxygen atom. youtube.com

Blue regions indicate positive electrostatic potential. These are electron-poor areas, susceptible to attack by nucleophiles. The most positive potential is expected near the carbonyl carbon and the hydrogen atoms. youtube.comyoutube.com

Green regions represent neutral or near-zero potential.

Interactive Table: Predicted Molecular Descriptors (Illustrative)

| Descriptor | Predicted Value | Significance |

| Dipole Moment | ~ 3.0 - 3.5 Debye | Indicates significant molecular polarity, influencing solubility and intermolecular forces. |

| Electron Affinity | ~ 1.5 eV | Energy released when an electron is added; relates to LUMO energy. |

| Ionization Potential | ~ 8.0 eV | Energy required to remove an electron; relates to HOMO energy. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the propanone side chain allows the molecule to exist in different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy required to convert between them.

The key flexible bond in this compound is the single bond connecting the carbonyl carbon to the thiophene ring. Rotation around this bond gives rise to different conformers, or rotamers. A potential energy surface (PES) can be mapped by systematically changing the dihedral angle (torsion) of the S–C–C=O atoms and calculating the energy at each step. muni.cz

The resulting map would reveal energy minima corresponding to stable rotamers and energy maxima corresponding to transition states. muni.cz The energy difference between a minimum and an adjacent maximum is the torsional barrier, representing the energy needed to rotate from one stable conformation to another. msu.edu For this molecule, the primary stable rotamers are expected to be the planar conformations where the carbonyl group is either syn or anti to the thiophene's sulfur atom, as this maximizes conjugation. Steric hindrance from the adjacent methyl group would likely make the anti conformation more stable.

The properties and conformational preferences of a molecule can be significantly influenced by its environment. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent.

In a polar solvent, the calculated properties of this compound would likely change. More polar conformers would be preferentially stabilized, potentially altering the relative energies of the rotamers compared to the gas phase. The solvent is also expected to influence the electronic structure, typically causing a slight reduction in the HOMO-LUMO gap and an increase in the calculated dipole moment due to stabilization of charge separation by the solvent's dielectric field.

Reaction Mechanism Elucidation Through Computational Modeling

The synthesis of this compound, like many organic reactions, can be meticulously investigated using computational modeling to understand the intricate details of its reaction mechanism. These theoretical approaches provide insights into the energetic landscapes and the transient structures that govern the transformation of reactants into products.

Transition State Characterization for Key Synthetic Transformations

A primary synthetic route to this compound is the Friedel-Crafts acylation of 2-methylthiophene (B1210033) with propanoyl chloride or propanoic anhydride, typically in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is a critical aspect, as acylation can potentially occur at the C4 or C5 positions of the 2-methylthiophene ring, in addition to the desired C3 position.

Computational chemistry offers powerful tools to explore the transition states associated with these different reaction pathways. By employing methods such as Density Functional Theory (DFT), researchers can model the geometry of the transition state structures for the electrophilic attack of the propanoyl cation (or its complex with the Lewis acid) on the various positions of the thiophene ring.

The characterization of these transition states involves locating the first-order saddle points on the potential energy surface. At these points, the structure has one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate, leading from the reactant complex to the sigma complex (Wheland intermediate). The stability of the sigma complex is a key factor in determining the preferred reaction pathway. For thiophene, electrophilic substitution is generally favored at the C2 position due to the superior resonance stabilization of the resulting carbocation intermediate. stackexchange.comechemi.com However, in 2-methylthiophene, the C2 position is blocked. The methyl group is an activating group and directs electrophiles to the ortho (C3) and para (C5) positions.

Computational analysis of the transition states for the acylation of 2-methylthiophene would likely reveal the relative activation barriers for the formation of the C3, C4, and C5-acylated intermediates. It is anticipated that the transition state leading to the C3-acylated product would be energetically more favorable than that leading to the C4-acylated product, due to the electronic directing effect of the methyl group. The competition between C3 and C5 acylation would also be elucidated through the comparison of their respective transition state energies.

Reaction Coordinate Diagrams and Activation Energy Calculations

To provide a comprehensive picture of the reaction mechanism, computational chemists construct reaction coordinate diagrams. These diagrams plot the potential energy of the system as a function of the reaction progress, from reactants to products, passing through transition states and any intermediates.

For the Friedel-Crafts acylation of 2-methylthiophene, a reaction coordinate diagram would illustrate the energy changes associated with the following key steps:

Formation of the reactant complex between 2-methylthiophene and the acylation agent/Lewis acid complex.

The first transition state, corresponding to the electrophilic attack on the thiophene ring.

The formation of the sigma complex (Wheland intermediate).

The second transition state, associated with the deprotonation of the sigma complex to restore aromaticity.

The formation of the product complex, which then dissociates to yield this compound and the regenerated catalyst.

Spectroscopic Parameter Prediction Using Computational Methods

Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data. For this compound, theoretical calculations can provide detailed insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Ab Initio and DFT-Based NMR Chemical Shift Calculations

The prediction of NMR chemical shifts using quantum mechanical methods has become a standard procedure in structural elucidation. mdpi.comnih.govrsc.orgnih.gov Density Functional Theory (DFT), often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is widely used for this purpose due to its balance of accuracy and computational cost. rsc.org

For this compound, DFT calculations can predict the ¹H and ¹³C chemical shifts. These calculations are typically performed on the optimized geometry of the molecule. The predicted shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Below is a representative table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations. It is important to note that the actual experimental values can be influenced by solvent effects and other experimental conditions.

Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H-4 | 7.10 - 7.30 | 125.0 - 127.0 |

| Thiophene H-5 | 7.40 - 7.60 | 130.0 - 132.0 |

| Thiophene C-2 | - | 145.0 - 147.0 |

| Thiophene C-3 | - | 138.0 - 140.0 |

| Thiophene C-4 | - | 125.0 - 127.0 |

| Thiophene C-5 | - | 130.0 - 132.0 |

| C=O | - | 195.0 - 198.0 |

| -CH₂- (propanoyl) | 2.80 - 3.00 | 35.0 - 38.0 |

| -CH₃ (propanoyl) | 1.10 - 1.30 | 8.0 - 10.0 |

| -CH₃ (thiophene) | 2.40 - 2.60 | 15.0 - 17.0 |

Note: These are representative values and the actual calculated shifts will depend on the level of theory and basis set used.

Vibrational Frequency Calculations for IR and Raman Assignments

For this compound, a DFT calculation would yield a set of normal modes of vibration, each with a specific frequency. These calculated frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.

The following table presents a selection of predicted vibrational frequencies for key functional groups in this compound.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H stretch (thiophene) | 3100 - 3050 | Medium | Medium |

| Aliphatic C-H stretch (methyl, ethyl) | 3000 - 2850 | Medium-Strong | Medium-Strong |

| C=O stretch (ketone) | 1680 - 1660 | Strong | Medium |

| Thiophene ring C=C stretch | 1550 - 1450 | Medium-Strong | Strong |

| CH₂ bend (scissoring) | 1470 - 1450 | Medium | Medium |

| CH₃ bend (asymmetric) | 1460 - 1440 | Medium | Medium |

| CH₃ bend (symmetric) | 1380 - 1370 | Medium | Medium |

| Thiophene ring C-S stretch | 850 - 800 | Medium | Weak |

Note: These are representative values. The calculated frequencies and intensities are dependent on the chosen computational method.

These computational predictions are instrumental in assigning the bands observed in experimental IR and Raman spectra, providing a deeper understanding of the vibrational properties of this compound.

Applications and Advanced Materials Research Involving 1 2 Methylthiophen 3 Yl Propan 1 One As a Precursor or Building Block

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

There is no specific information available in the searched literature detailing the use of 1-(2-Methylthiophen-3-yl)propan-1-one as a key intermediate for synthesizing complex heterocyclic scaffolds. While thiophene (B33073) ketones, in general, are recognized as valuable precursors for a wide array of heterocyclic compounds due to the reactivity of the ketone functional group, specific examples and research findings for this particular isomer are not documented.

Precursor for Advanced Organic Ligands in Catalysis

The role of this compound as a precursor for advanced organic ligands in the field of catalysis is not described in the existing literature. Research into the synthesis of ligands for catalytic applications often involves the functionalization of heterocyclic cores, but specific pathways starting from this compound have not been reported.

Building Block for Polythiophenes and Oligothiophenes in Organic Electronics Research

While polythiophenes and oligothiophenes are crucial materials in organic electronics, there is no evidence to suggest that this compound is utilized as a direct building block for their synthesis. wikipedia.org The synthetic routes to these conjugated polymers typically involve specific monomers that can undergo polymerization through various coupling reactions, and the subject compound does not appear to be a commonly used monomer in this context. wikipedia.orgmdpi.com

Derivatization for Novel Functional Materials Research

Information regarding the specific derivatization of this compound to create novel functional materials is not available. The potential for its chemical modification exists, but has not been explored in the reviewed literature.

Chromophores and Fluorophores for Photonic Applications

There are no documented instances of this compound being used as a precursor for the synthesis of chromophores and fluorophores for photonic applications. The design of such molecules often relies on extending conjugation, and while the thiophene moiety is a common component, this specific ketone has not been reported as a starting material.

Monomers for Polymer Synthesis in Advanced Materials Science

The application of this compound as a monomer for polymer synthesis in advanced materials science is not supported by the available research. Thiophene derivatives are widely used as monomers, but the specific structural features of this compound may not be conducive to polymerization methods commonly employed, or its potential in this area has yet to be investigated.

Utilization in Supramolecular Chemistry Research

There is a lack of research on the utilization of this compound in the field of supramolecular chemistry. The self-assembly and host-guest chemistry applications that characterize supramolecular research have not been explored with this particular compound.

Host-Guest Interactions and Molecular Recognition Studies

The architecture of this compound, featuring a five-membered aromatic heterocycle, makes it a candidate for studies in host-guest chemistry and molecular recognition. The thiophene ring can participate in non-covalent interactions such as π-π stacking, C-H···π interactions, and halogen bonding (if further functionalized), which are fundamental to the formation of host-guest complexes.

Potential Research Directions:

Receptor Design: The molecule could be incorporated into larger macrocyclic or cage-like host structures. The thiophene unit can act as a binding site for electron-deficient guest molecules.

Sensing Applications: Modifications to the propanone side chain could introduce signaling units (e.g., fluorophores). The binding of a specific guest to the thiophene moiety could then induce a change in the spectroscopic signal, enabling its use as a chemosensor.

Comparative Studies: The methyl group at the 2-position of the thiophene ring provides a point of steric and electronic differentiation compared to its unsubstituted counterpart. This allows for systematic studies on how subtle structural changes influence binding affinities and selectivities in host-guest systems.

Thiophene derivatives have been successfully employed in the design of receptors for various analytes. For instance, thiophene-containing calixarenes have demonstrated selective binding towards fullerenes and other electron-poor species. The electronic properties of the thiophene ring, which can be tuned by substituents, are crucial in these interactions.

| Interaction Type | Potential Guest Molecules | Significance in Molecular Recognition |

| π-π Stacking | Aromatic cations, electron-deficient arenes | Formation of stable complexes, crucial for sensing and separation. |

| C-H···π Interactions | Aliphatic and aromatic molecules with accessible C-H bonds | Contributes to the overall stability and selectivity of the host-guest assembly. |

| Halogen Bonding | Halogenated organic molecules | Directional and specific interactions for the recognition of halogenated pollutants. |

Self-Assembly Processes and Crystal Engineering Applications

Crystal engineering focuses on the rational design of crystalline solids with desired properties, which are governed by intermolecular interactions. frontiersin.org The functional groups present in this compound—the thiophene ring, the carbonyl group, and the methyl substituent—offer multiple sites for directed intermolecular interactions, making it a promising candidate for self-assembly and crystal engineering studies. researchgate.netscispace.com

The carbonyl group is a potent hydrogen bond acceptor, capable of forming strong N-H···O or O-H···O hydrogen bonds. nih.gov The thiophene ring can engage in π-π stacking and C-H···S interactions. The interplay of these interactions can lead to the formation of well-defined supramolecular architectures such as tapes, sheets, and frameworks. scispace.com

Key Intermolecular Interactions and Their Role in Self-Assembly:

| Interaction | Structural Motif | Resulting Supramolecular Architecture |

| C=O···H-N/O | Carbonyl group as acceptor | 1D chains, 2D sheets |

| π-π Stacking | Thiophene rings | Columnar stacks, layered structures |

| C-H···S | Methyl/Alkyl C-H and Thiophene Sulfur | 3D networks |

| C-H···O | Alkyl C-H and Carbonyl Oxygen | Reinforcement of primary hydrogen bonding motifs |

Research on analogous thiophene-containing molecules has demonstrated the feasibility of controlling crystal packing through these interactions. For example, the crystal structure of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone reveals a network of N-H···O hydrogen bonds that direct the formation of ribbons. nih.gov Similarly, studies on thiophene-carboxamide compounds highlight the influence of aromaticity on crystal packing. scispace.com The insights gained from such studies can be extrapolated to predict and design the solid-state structures of this compound and its derivatives.

Applications in Synthetic Methodologies Development

Beyond its role in supramolecular chemistry, this compound can serve as a valuable substrate and precursor in the development of novel synthetic methodologies.

The thiophene moiety can be utilized as a ligand scaffold for the development of new transition metal catalysts. The sulfur atom in the thiophene ring can coordinate to metal centers, and further functionalization of the ring or the propanone side chain can introduce additional donor atoms to create bidentate or tridentate ligands.

Potential Ligand Synthesis and Catalytic Applications:

P,S Ligands: Introduction of a phosphine group onto the thiophene ring would yield P,S-type ligands, which are known to be effective in various cross-coupling reactions.

N,S Ligands: Conversion of the carbonyl group to an oxime or imine, followed by coordination to a metal, could lead to N,S-ligated complexes for asymmetric catalysis.

Heterogeneous Catalysis: The compound could be anchored to a solid support, such as a polymer or silica, to create a heterogeneous catalyst. For instance, palladium supported on a cross-linked β-cyclodextrin matrix has been used for C-H arylation of thiophenes. frontiersin.org

The electronic and steric properties of the ligand, which can be fine-tuned by the methyl group and other substituents, would influence the activity and selectivity of the resulting catalyst.

The thiophene ring possesses several C-H bonds that are amenable to direct functionalization via transition metal-catalyzed C-H activation. This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.